Product packaging for Benzyl vinyl carbonate(Cat. No.:CAS No. 113150-67-7)

Benzyl vinyl carbonate

Cat. No.: B116827
CAS No.: 113150-67-7
M. Wt: 178.18 g/mol
InChI Key: HVSHJHHDLLAIEB-UHFFFAOYSA-N
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Description

Significance of Organic Carbonates in Synthetic Chemistry and Materials Science

Organic carbonates are esters of carbonic acid and are recognized for their broad utility in both chemical synthesis and the development of new materials. acs.org Their applications are diverse, ranging from their use as electrolyte solvents to their role in the preparation of polymers and as plasticizers. rsc.orgrsc.org

A significant driver for the adoption of organic carbonates is their alignment with the principles of green chemistry. researchgate.net They are often considered environmentally friendly alternatives to conventional organic solvents due to their low toxicity, high biodegradability, and derivation from sources like carbon dioxide. acs.orgresearchgate.net Many common organic solvents, such as N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), are toxic or volatile, prompting a search for safer replacements. acs.orgacs.org Organic carbonates, particularly cyclic variants like propylene (B89431) carbonate, fulfill the criteria for green solvents and are increasingly used to make industrial processes more sustainable. acs.orgrsc.org Their use extends beyond simply replacing hazardous solvents; they offer opportunities to innovate and enhance processes in fields like materials science and green chemistry. rsc.orgrsc.org

The benzyl (B1604629) and vinyl functional groups present in benzyl vinyl carbonate are cornerstones of modern organic synthesis, each offering unique reactivity.

The benzyl group (C₆H₅CH₂–) consists of a benzene (B151609) ring attached to a methylene (B1212753) group. curlyarrows.com It is widely used as a protecting group for alcohols and amines during complex synthetic sequences. wikipedia.orgfiveable.me This function is valuable because the benzyl group is relatively stable but can be selectively removed under specific conditions. fiveable.me The carbon atom of the methylene group, known as the benzylic position, is particularly reactive because it can stabilize radicals, carbocations, and carbanions through resonance with the adjacent aromatic ring. curlyarrows.com This inherent stability makes the benzyl group a key reactive intermediate in many organic reactions, including C-C bond formation. curlyarrows.comnumberanalytics.com

The vinyl group (CH₂=CH–) is a simple alkene functional group that serves as a fundamental unit in organic chemistry. fiveable.me The carbon-carbon double bond is a site of high reactivity, allowing the vinyl group to participate in a wide array of chemical transformations. fiveable.me It is a crucial monomer in polymerization reactions, forming the backbone of many important polymers. fiveable.me Furthermore, the vinyl group is a key participant in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing complex molecular architectures. wikipedia.org The versatility of vinyl-containing molecules makes them important building blocks in fields from medicinal chemistry to materials science. researchgate.netacs.org

Research Context and Scope

The study of this compound is situated at the intersection of green chemistry and advanced synthetic methodology. The compound combines the favorable eco-friendly profile of the carbonate backbone with the distinct and highly useful reactivities of both the benzyl and vinyl functional groups. Research into this molecule explores its potential as a versatile building block. For instance, it has been identified as a useful reagent in the synthesis of immunosuppressive compounds and other varied carbonate structures. pharmaffiliates.comechemi.com The presence of the vinyl group allows for polymerization and participation in coupling reactions, while the benzyl group offers a site for further functionalization or can act as a stable protecting group. This dual functionality makes this compound a valuable tool for chemists aiming to develop novel synthetic pathways and materials. dcchemicals.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B116827 Benzyl vinyl carbonate CAS No. 113150-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl ethenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSHJHHDLLAIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl Vinyl Carbonate and Analogous Compounds

Direct Synthesis Approaches

Direct synthesis strategies provide straightforward pathways to vinyl carbonates and their derivatives, avoiding multi-step procedures and often employing catalytic systems to enhance efficiency and selectivity.

Organocatalysis has emerged as a powerful tool for synthesizing vinyl carbonates, offering metal-free alternatives that can operate under mild conditions. N-Heterocyclic Carbenes (NHCs) have been particularly effective in this domain.

The organocatalytic synthesis of vinylene carbonates has been successfully achieved using N-Heterocyclic Carbenes (NHCs) to catalyze the reaction between benzoins or acyloins and a carbonyl source like diphenyl carbonate. researchgate.netchemrxiv.org This approach is notable for proceeding under solvent-free conditions at elevated temperatures.

In a systematic screening of various NHC precursors, imidazolium (B1220033) salts were identified as the most active catalysts for this transformation. researchgate.net The reaction typically occurs at 90°C, producing a wide array of symmetrical, unsymmetrical, aromatic, and aliphatic vinylene carbonates with isolated yields ranging from 20% to 99%. researchgate.netchemrxiv.org While thiazolium salts were tested, they resulted in only trace amounts of the desired product. researchgate.net The use of less-hindered imidazolium-based catalysts proved to be more effective. researchgate.net

Table 1: Screening of NHC Precursors for Vinylene Carbonate Synthesis Reaction of benzoin (B196080) and diphenyl carbonate.

EntryCatalyst TypePrecursorYield (%)
1Thiazolium SaltPC1Traces
2Thiazolium SaltPC2Traces
3Thiazolium SaltPC3Traces
4Imidazolium SaltIMes·HCl74
5Imidazolium SaltIPr·HClTraces

To improve the practicality and scalability of organocatalytic methods, thermomorphic polyethylene-supported organocatalysts have been developed. researchgate.netchemrxiv.org These catalysts are designed to be homogeneous within the reaction mixture at higher temperatures (e.g., 90-100°C) and precipitate upon cooling, which permits easy separation and recycling. researchgate.netlivescience.io This approach combines the high activity of homogeneous catalysts with the ease of purification associated with heterogeneous catalysts. livescience.io

The catalytic activity of these supported systems is directly correlated with the molar mass and melting temperature of the polyethylene (B3416737) support. researchgate.net Catalysts supported on shorter polyethylene chains, which have lower molar masses and melting points, exhibit higher activity at a given reaction temperature. researchgate.net Using these recoverable catalysts, the synthesis of vinylene carbonates has been demonstrated on a preparative scale. researchgate.netchemrxiv.org

Table 2: Effect of Polyethylene Molar Mass on Catalytic Activity Reaction conducted at 90°C using benzoin and diphenylcarbonate.

EntryCatalystMn (g·mol⁻¹)Yield (%)
1PC1374099
2PC1485099
3PC15110070
4PC16130050
5PC17180030

Transition metal catalysis offers alternative routes to vinyl carbonates, often by activating simple and abundant feedstocks like carbon dioxide or by facilitating dehydrogenation processes.

The utilization of carbon dioxide (CO2) as a C1 building block is a key goal in sustainable chemistry. rsc.org While CO2 is thermodynamically stable and kinetically inert, catalytic systems can facilitate its incorporation into organic molecules. thieme-connect.com The synthesis of cyclic carbonates through the cycloaddition of CO2 to epoxides is a well-established, 100% atom-economical reaction. livescience.ioresearchgate.net This general principle has been extended to create more complex carbonate structures. For instance, the reaction of glycerol (B35011), a byproduct of biodiesel production, with CO2 can produce glycerol carbonate, converting two low-cost materials into a value-added product. mak.ac.ug These strategies underscore the potential for CO2-based routes to form the carbonate moiety found in compounds like benzyl (B1604629) vinyl carbonate, although direct synthesis from CO2 remains a challenge.

Silver-based catalysts have proven effective for the synthesis of vinylene carbonate derivatives from CO2 and secondary propargylic alcohols. thieme-connect.comelsevierpure.com A catalytic system comprising a silver salt and a base efficiently mediates the reaction under mild conditions, affording good to high yields of various vinylene carbonates. thieme-connect.comelsevierpure.com This method is significant because it activates the C-C triple bond of the alcohol for the incorporation of CO2. thieme-connect.com

The catalytic system is versatile, accommodating branched aliphatic alkynes and substrates containing ether or siloxy groups. thieme-connect.com For example, the reaction of 1-phenylprop-2-yn-1-ol with CO2 using this silver-catalyzed system yields the corresponding vinylene carbonate in 70% yield. thieme-connect.com Another approach involves the direct catalytic dehydrogenation of ethylene (B1197577) carbonate over a silver-containing catalyst at high temperatures (around 375°C) to produce vinylene carbonate. google.com

Table 3: Silver-Catalyzed Synthesis of Vinylene Carbonate Derivatives from Propargylic Alcohols and CO2

EntrySubstrateProductYield (%)
13-Methyl-hex-1-yne derivative4-butyl-4-methyl-1,3-dioxol-2-one91
23,3-Dimethylbut-1-yne derivative4-tert-butyl-4-methyl-1,3-dioxol-2-one93
31-Phenylprop-2-yn-1-ol4-phenyl-1,3-dioxol-2-one70

Transition Metal-Catalyzed Carbonylation and Related Reactions

Precursor-Based Synthetic Strategies

A robust and general method for the synthesis of vinylene carbonates involves the reaction of benzoins or acyloins with a carbonylating agent. researchgate.net An organocatalytic approach has been developed that utilizes diphenyl carbonate as a safe and effective carbonyl source. researchgate.netchemrxiv.org This transformation is efficiently catalyzed by N-Heterocyclic Carbenes (NHCs), with imidazolium salts demonstrating the highest activity. chemrxiv.orgresearchgate.net

The reaction typically proceeds under solvent-free conditions at elevated temperatures, around 90°C. researchgate.netchemrxiv.org This method is applicable to a wide range of symmetrical, unsymmetrical, aromatic, and aliphatic benzoins and acyloins, affording the corresponding vinylene carbonates in yields ranging from 20% to as high as 99%. researchgate.netchemrxiv.org The use of thermomorphic polyethylene-supported organocatalysts has also been explored, which facilitates catalyst recovery and recycling, making the process more scalable and sustainable. chemrxiv.orgresearchgate.net

A direct, one-pot synthesis from aromatic aldehydes is also possible, proceeding through a benzoin condensation followed by a transcarbonation sequence. researchgate.net This one-pot method, co-catalyzed by an N-phenyl substituted triazolium salt NHC precursor and 4-dimethylaminopyridine (B28879) (DMAP), provides substituted vinylene carbonates in moderate to good yields. researchgate.net

Table 1: Organocatalytic Synthesis of Vinylene Carbonates from Benzoins and Acyloins

Entry Precursor Catalyst Carbonyl Source Conditions Yield (%) Reference
1 Benzoin Imidazolium Salt Diphenyl Carbonate 90°C, neat 74-99 researchgate.netchemrxiv.org
2 Anisoin Imidazolium Salt Diphenyl Carbonate 90°C, neat 95 chemrxiv.org
3 Furoin Imidazolium Salt Diphenyl Carbonate 90°C, neat 75 chemrxiv.org
4 Butyroin Imidazolium Salt Diphenyl Carbonate 90°C, neat 90 researchgate.net
5 Benzaldehyde Triazolium Salt / DMAP Diphenyl Carbonate 90°C, neat 32-86 researchgate.net

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk In the context of benzyl vinyl carbonate synthesis, a common FGI approach involves the reaction of an alcohol with a suitable vinylating agent.

The most established method in this category is the reaction of an alcohol, such as benzyl alcohol, with vinyl chloroformate. imperial.ac.uk This reaction, typically carried out in the presence of a base like pyridine (B92270) to scavenge the HCl byproduct, provides a direct route to the desired vinyl carbonate. While effective, the high cost and hazardous nature of vinyl chloroformate can be a drawback. imperial.ac.uk

Alternative synthetic routes aim to circumvent the use of expensive reagents. One such method involves the synthesis of this compound from benzyl fluoroformate and acetaldehyde. chemicalbook.com Another approach focuses on the in-situ generation of the necessary reagents or using less hazardous precursors. For instance, triphosgene, a safer alternative to phosgene (B1210022), can be used to convert alcohols into chloroformates, which can then be further reacted to form carbonates. nih.gov

Table 2: Synthesis of Vinyl Carbonates via Functional Group Interconversion

Entry Alcohol Reagent Base/Catalyst Product Reference
1 Benzyl Alcohol Vinyl Chloroformate Pyridine This compound imperial.ac.uk
2 Benzyl Alcohol Benzyl Fluoroformate / Acetaldehyde Not Specified This compound chemicalbook.com
3 General Alcohol (ROH) Triphosgene, then Vinylating Agent Pyridine / Et3N Alkyl Vinyl Carbonate nih.gov

Decarboxylative reactions, where a carboxyl group is removed, often with the formation of a new bond, represent a powerful strategy in organic synthesis. rsc.org While direct decarboxylative routes to this compound are not extensively documented, related decarboxylative processes involving carbonates highlight the potential of this strategy.

For example, palladium-catalyzed decarboxylative allylic alkylation of fully substituted acyclic enol carbonates is a known transformation. proquest.com This reaction involves the loss of carbon dioxide from the enol carbonate to generate a new carbon-carbon bond. Another relevant process is the DBU-catalyzed decarboxylative formation of allylic thioethers from vinyl cyclic carbonates and thiols, which proceeds through a sequence involving ring-opening and decarboxylation. rsc.org

A plausible, though not explicitly reported, decarboxylative pathway to a vinyl carbonate could involve the trapping of a vinyl carbocation, generated from a suitable precursor, with a carbonate source, followed by a subsequent transformation. The development of direct decarboxylative C-O bond formation reactions is an active area of research and could provide future synthetic routes to compounds like this compound. mdpi.com

Table 3: Examples of Decarboxylative Reactions Involving Carbonates

Entry Substrate Reagent/Catalyst Product Type Reaction Type Reference
1 Acyclic Enol Carbonate Pd Catalyst Acyclic Quaternary Ketone Decarboxylative Allylic Alkylation proquest.com
2 Vinyl Cyclic Carbonate Thiol / DBU Allylic Thioether Decarboxylative Thioetherification rsc.org
3 Ethynyl Cyclic Carbonate 4-Hydroxycoumarin / Cu Catalyst Dihydrofurocoumarin Decarboxylative [2+3] Cycloaddition acs.org

Based on a thorough review of the scientific literature, the specific reactivity profile outlined in the query—namely the roles as an ethynol/acetylene (B1199291) surrogate, a C1 synthon, and a substrate in specific transition metal-catalyzed C-H functionalization and ruthenium-catalyzed annulations—is extensively documented for vinylene carbonate , not This compound .

Searches for "this compound" in the context of these specific organic transformations did not yield relevant results. The literature indicates that the chemical behavior and synthetic applications described in the provided outline are characteristic of vinylene carbonate, a well-established versatile synthon in organic chemistry. nih.govsioc-journal.cnrhhz.netrsc.orgsioc-journal.cn For example, rhodium-catalyzed reactions where vinylene carbonate acts as an acetylene surrogate are well-documented for producing various heterocycles. nih.govosaka-u.ac.jpresearchgate.net Similarly, its role in C-H functionalization and annulation reactions catalyzed by metals like rhodium and ruthenium is a prominent topic in recent chemical research. sioc-journal.cnresearchgate.net

In contrast, the reactivity of this compound is different. It can participate in reactions such as palladium-catalyzed C3-benzylation of indoles, where it serves as a benzylation agent. acs.org However, this reactivity does not align with the roles specified in the user's outline.

Therefore, an article focusing on "this compound" that strictly adheres to the provided structure and its specific subsections (Ethynol and Acetylene Surrogate Properties, C1 Synthon Properties, Ruthenium-Catalyzed Annulations, etc.) cannot be generated with scientific accuracy, as these roles are attributed to a different compound, vinylene carbonate.

Reactivity and Mechanistic Investigations of Benzyl Vinyl Carbonate

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Annulation and Cyclization Reactions

Rhodium-Catalyzed Cyclizations

Rhodium catalysts are effective in mediating C-H activation and annulation reactions where the vinyl group of a carbonate can act as a coupling partner. While specific examples detailing benzyl (B1604629) vinyl carbonate are not prevalent in seminal reports, the reactivity is well-demonstrated using the closely related synthon, vinylene carbonate, which serves as an "oxidizing acetylene (B1199291) surrogate". chemrxiv.orgacs.org In these transformations, the rhodium(III) catalyst, typically generated from a precursor like [RhCp*Cl2]2, first performs a C-H activation on a suitable aromatic or heteroaromatic substrate to form a rhodacycle intermediate. researchgate.net This intermediate then undergoes coordination and migratory insertion with the double bond of the vinyl carbonate. The reaction proceeds without the need for an external oxidant, as the vinylene carbonate itself acts as an internal oxidant to regenerate the active Rh(III) catalyst, releasing carbonic acid as a byproduct. mdpi.com This methodology has been successfully applied to synthesize various heterocycles, including isoquinolinones and 1,2-benzothiazines. chemrxiv.orgacs.org The process showcases the potential of the vinyl carbonate moiety to participate in complex, atom-economical cyclization cascades. researchgate.net

Table 1: Representative Rhodium-Catalyzed Annulations with Vinylene Carbonate
SubstrateCatalyst SystemConditionsProduct TypeYieldReference
N,N-diethylbenzamide[CpRh(MeCN)3][SbF6]2DCEC4-substituted benzofuran48% mdpi.com
Azobenzene[RhCpCl2]2, AgSbF6, NaOAcDCE, 80 °CC3-hydroxymethylated (2H)-indazoleModerate to High researchgate.net
Sulfoximine[RhCp*Cl2]2-Unsubstituted 1,2-benzothiazine30% chemrxiv.org
Cobalt-Catalyzed C-H Activation/Cyclization

Similar to rhodium, cobalt catalysts, which are more earth-abundant and economical, have been utilized for C-H activation and cyclization reactions. researchgate.netnih.gov These reactions often employ a directing group on the substrate to guide the C-H activation step. The annulation partner in many of these studies is vinylene carbonate, which acts as an acetylene equivalent. tdx.cat For instance, the cobalt(III)-catalyzed C-H activation/cyclization of benzimidates with vinylene carbonate has been developed to produce isoquinolone derivatives in moderate to good yields. tdx.cat The use of inexpensive cobalt catalysts for such transformations represents an efficient and sustainable approach to constructing complex heterocyclic frameworks. researchgate.net The general mechanism involves the chelation-assisted C-H activation of the substrate by the cobalt catalyst, followed by insertion of the vinylene carbonate and subsequent annulation. nih.govtdx.cat

Table 2: Cobalt-Catalyzed C-H Activation/Cyclization with Vinylene Carbonate
Substrate ClassCatalyst SystemCoupling PartnerProduct TypeYieldReference
BenzimidatesCo(III)Vinylene CarbonateIsoquinolone derivativesModerate to Good tdx.cat
IndolesCo(III)Vinyl Ketones/AldehydesC2-Alkylated IndolesGood nih.gov

Decarboxylative Allylation and Benzylation Processes

Vinyl cyclic carbonates are excellent substrates for decarboxylative reactions, where the loss of carbon dioxide generates a reactive intermediate that can participate in allylation and related transformations.

Palladium-Catalyzed Decarboxylative Transformations of Vinyl Cyclic Carbonates

Palladium catalysis is the most prominent method for the decarboxylative functionalization of vinyl cyclic carbonates (VCCs). chempedia.infonih.gov The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the VCC, which, upon decarboxylation, generates a zwitterionic π-allyl-palladium intermediate. chempedia.inforsc.org This highly reactive species features both an electrophilic π-allyl moiety and a nucleophilic alkoxide. rsc.org This intermediate can be trapped by a wide range of external nucleophiles in intermolecular reactions or can undergo intramolecular cyclizations. researchgate.net These transformations have been used to construct new C-C, C-N, and C-O bonds with high stereocontrol. chempedia.infochinesechemsoc.org For example, the reaction of VCCs with various carbon and heteroatom nucleophiles allows for the synthesis of functionally dense molecules, including those with quaternary carbon centers. chempedia.info The versatility of the π-allyl-palladium intermediate also allows it to act as a 1,3- or 1,5-dipole, enabling various formal cycloaddition reactions, such as [3+2], [5+2], and [5+3] annulations, to produce a diverse array of heterocyclic structures. chempedia.inforsc.org

Table 3: Palladium-Catalyzed Decarboxylative Transformations of Vinyl Cyclic Carbonates (VCCs)
Nucleophile/ReagentCatalyst/LigandConditionsProduct TypeYieldReference
MalonatesPd(PPh3)4-α-allylated productGeneral
β-nitroolefinsPd(0) / Squaramide-[3+2] cycloadduct- rsc.org
PhenolsPd(0)Cs2CO3Branched allylic aryl ethersHigh
Ruthenium-Catalyzed Decarboxylative Allylation

Ruthenium catalysts offer an alternative to palladium for decarboxylative allylations, often with complementary regioselectivity. A notable catalyst system is [CpRuCl]4 combined with a bipyridine (bpy) ligand, which is believed to form an active monomeric CpRu(bpy)+ complex. When applied to the decarboxylative allylation of allyl esters, this system typically directs the nucleophilic attack to the more substituted carbon of the allyl terminus, yielding the branched product. researchgate.net This regioselectivity is electronically driven and is characteristic of reactions involving Ru-π-allyl complexes and stabilized nucleophiles. The reaction rate can be sensitive to the electronic properties of the substituents on the substrate. While many studies focus on allyl β-ketoesters, the principle extends to vinyl carbonates which serve as precursors to the key enolate nucleophile upon decarboxylation.

Table 4: Ruthenium-Catalyzed Decarboxylative Allylation
Substrate ClassCatalyst SystemKey FeatureProductReference
Allyl β-ketoesters[Cp*RuCl]4 / bipyridineRegioselective for branched productα-branched ketone
Cinnamyl carbonothioatesRuPhosRegioselective for linear productLinear allyl sulfide

Hydrogenation and Reduction Pathways of the Vinyl Moiety

The vinyl group of benzyl vinyl carbonate can be selectively reduced through catalytic hydrogenation. Standard heterogeneous catalysts like palladium on carbon (Pd/C) are effective for this transformation. Careful selection of reaction conditions, such as using atmospheric pressure of hydrogen gas (H2), allows for the hydrogenation of the alkene C=C bond while leaving the benzyl group intact, thus avoiding the common side reaction of hydrogenolysis (C-O bond cleavage).

More advanced methods have also been developed. For instance, a dual catalysis system involving cobalt and a photoredox catalyst, using ascorbic acid (vitamin C) as the hydrogen atom source, can achieve hydrogen atom transfer (HAT) hydrogenation. This silane- and peroxide-free method is highly chemoselective and has been shown to be compatible with benzyl carbonate moieties, reducing the alkene with good yield while preserving other functional groups. Furthermore, transfer hydrogenation using a ruthenium catalyst and 2-propanol as the hydrogen source has been shown to reduce the vinyl group of 4-vinyl-1,3-dioxolan-2-one, a related cyclic carbonate.

Table 5: Hydrogenation Methods for Vinyl Groups in Carbonate-Containing Molecules
MethodCatalystReagents/ConditionsSubstrate ExampleYieldReference
Catalytic HydrogenationPd/CH2 (1.0 MPa), MeOH, 295 KBenzyl Vinyl Ether>99%
HAT HydrogenationCobalt complex / Ir photocatalystAscorbic acid, MeCN/H2OSubstrate with Benzyl CarbonateGood
Transfer HydrogenationRuthenium complex2-propanol, 140 °C4-vinyl-1,3-dioxolan-2-one-

Nucleophilic Activation and Transformations of the Carbonate Group

The carbonate group in this compound is not merely a passive component; its activation is key to many of the compound's most important transformations. The most significant activation pathway is the transition-metal-catalyzed decarboxylation discussed previously, where the carbonate acts as an excellent leaving group to facilitate the formation of π-allyl intermediates. chempedia.inforesearchgate.net This process is a form of nucleophilic activation, as it is initiated by the nucleophilic Pd(0) catalyst.

Beyond decarboxylation, the carbonate moiety can undergo other transformations. Cyclic carbonates can act as acylating agents for nucleophiles like amines, although this often requires high temperatures or specific catalysts like ionic liquids. tdx.cat

A more profound transformation of the carbonate group is its complete reduction. Using a ruthenium catalyst with 2-propanol as a hydrogen source, cyclic carbonates can be reduced via transfer hydrogenation. In this process, the carbonate is converted into the corresponding diol, and the carbonyl carbon is released as methanol. This reaction represents an alternative fate for the carbonate group that does not involve decarboxylation and showcases a pathway for its conversion into other valuable chemical feedstocks.

Activation by Nucleophiles and Cation-π Interactions

This compound can be activated by nucleophiles, which facilitates subsequent chemical transformations. The reaction of a benzyl aryl carbonate with a nucleophile can generate an activated electrophile and an aryloxide anion. nih.gov This activation strategy has been explored in kinetic studies of carbonate hydrolysis using nucleophiles such as DABCO and 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net

A key factor influencing the reactivity of benzyl carbonates is the role of cation-π interactions. wikipedia.org A cation-π interaction is a noncovalent force between a cation and the face of an electron-rich π-system, like a benzene (B151609) ring. wikipedia.org In the transition state of nucleophilic activation, the developing positive charge can be stabilized by the π-system of the benzyl group. nih.gov This stabilization has a significant impact on reaction rates. For instance, a comparison of the hydrolysis rates of isobutyl phenyl carbonate and benzyl phenyl carbonate revealed a 16-fold acceleration for the benzyl-containing compound. nih.gov This rate enhancement is attributed to the stabilization of the transition state by cation-π interactions. nih.gov

Further evidence suggests that electron-donating substituents on the benzyl group can accelerate the rate of hydrolysis, which is consistent with the stabilization of a positive charge in the transition state. nih.gov These findings demonstrate that stable carbonates like this compound can serve as effective alternatives to more reactive species like acid anhydrides, as they can be activated on demand using appropriate nucleophiles. nih.gov

Enzymatic Transformations and Biocatalysis

This compound is a valuable reagent in the field of biocatalysis, particularly for enzymatic alkoxycarbonylation reactions. units.it These reactions are important for the activation and protection of hydroxyl and amino groups under mild conditions. units.it Along with allyl carbonates, benzyl carbonates are considered excellent reagents for these transformations. units.it

Lipases are common biocatalysts used for reactions involving carbonates. units.itnih.gov Candida antarctica lipase (B570770) B (CAL-B), often in its immobilized form (Novozym 435), has proven to be a highly effective and versatile catalyst for various transformations, including transesterification reactions involving vinyl esters and resolutions of alcohols. units.itrsc.org The use of biocatalysis offers advantages such as high selectivity and environmentally friendly reaction conditions. acs.org

Enzymatic methods can be employed in chemoenzymatic strategies for the synthesis of complex molecules. For example, enzymatic kinetic resolution, where one enantiomer of a racemic mixture reacts much faster than the other, is a powerful technique. nih.gov A lipase could selectively catalyze the transformation of one enantiomer of a chiral alcohol using this compound as an acyl donor, resulting in an enantiomerically enriched product and unreacted starting material. nih.gov Similarly, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single product enantiomer. rsc.org Lipase-catalyzed transesterification/esterification reactions are often performed in organic solvents or solvent-free media to shift the thermodynamic equilibrium toward synthesis over hydrolysis. units.itacs.org

Stereochemical Control and Isomerization Dynamics

Isomerization of Exo- to Endo-Vinylene Carbonates

Vinylene carbonates can exist as exo and endo isomers, where the double bond is outside or inside the carbonate ring, respectively. An organocatalytic method has been developed for the isomerization of exo-vinylene carbonates to their thermodynamically more stable endo counterparts. researchgate.netresearchgate.net This process is significant as the exo-isomers can be readily synthesized from propargylic alcohols and carbon dioxide. researchgate.net

The isomerization is effectively catalyzed by the combination of an N-heterocyclic base, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and a phenol (B47542) co-catalyst in an organic solvent like acetonitrile. researchgate.net This method provides a diverse range of endo-vinylene carbonates in good to excellent yields under mild reaction conditions. researchgate.net The mechanism is believed to involve the formation of an exo-VC intermediate that subsequently isomerizes to the more stable endo-VC. researchgate.net

Table 1: Organocatalytic Isomerization of Exo- to Endo-Vinylene Carbonates This table is a representative example based on findings in the literature; specific substrates for this compound were not detailed.

Catalyst System Solvent Temperature Outcome Reference

Enantioselective Approaches

This compound and related cyclic carbonates are versatile substrates in enantioselective catalysis, enabling the formation of chiral molecules with high stereocontrol. acs.org Palladium-catalyzed asymmetric allylic substitution is a prominent method where vinyl cyclic carbonates act as electrophiles. acs.orgmdpi.com These reactions can form various carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. acs.org For example, the palladium-catalyzed reaction of vinyl cyclic carbonates with various nucleophiles has been used to synthesize chiral α,α-disubstituted allylic amines and sulfones featuring quaternary stereocenters. acs.org

Another powerful strategy is the iridium-catalyzed asymmetric allylic benzylation, which can achieve high enantioselectivity (up to 99% ee) in the formation of allylic stereocenters. researchgate.netresearchgate.net Similarly, enantioselective transfer hydrogenation of cyclic carbonates using chiral iridium catalysts can produce chiral diols with excellent anti-diastereoselectivity and enantioselectivity (up to 99% ee). nih.gov

The combination of different catalytic modes has also been successful. A dual activation approach, combining chiral Lewis-base activation of Morita–Baylis–Hillman (MBH) carbonates with light activation of a pronucleophile, allows for the stereoselective installation of benzyl groups to form tertiary and quaternary carbon centers. acs.org

Table 2: Examples of Enantioselective Transformations Involving Cyclic Carbonates

Catalytic System Reaction Type Product Type Enantioselectivity (ee) Reference
Pd / Chiral Ligand Allylic Amination α,α-disubstituted allylic N-aryl amines Up to 97% acs.org
Ir / Chiral Ligand Asymmetric Allylic Benzylation Allylic Alcohols Up to 99% researchgate.net
Ir / Chiral Ligand Transfer Hydrogenation anti-Diols 93-99% nih.gov

Computational Chemistry and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the reaction mechanisms involving this compound and related structures. researchgate.netuq.edu.au DFT studies have been instrumental in understanding the organocatalytic isomerization of exo- to endo-vinylene carbonates. researchgate.netresearchgate.net These calculations helped to map the energy profile of the reaction, including the description of charge-separated intermediates, and confirmed that the endo-isomer is thermodynamically more stable. researchgate.netresearchgate.net

Mechanistic pathways for transition-metal-catalyzed reactions are also frequently investigated using computational methods. For a rhodium-catalyzed annulation reaction using vinylene carbonate as a vinylene transfer agent, a plausible mechanism was proposed based on previous studies and computational support. nih.gov The proposed pathway involves the initial formation of a five-membered rhodacycle intermediate via carboxylate-assisted C-H bond activation. nih.gov

Computational studies have also been applied to understand the formation of carbonates. The mechanism of carbonate synthesis from alcohols, CO₂, and an organic base like DBU was explored using DFT calculations at the B3LYP level, which helped to evaluate several possible reaction pathways. mdpi.com Furthermore, computational investigations into related reactions, such as the Benzyl-Claisen rearrangement of benzyl vinyl ethers, provide valuable insights into the pericyclic versus stepwise radical mechanisms that can operate depending on reaction conditions like the choice of solvent. uq.edu.au These theoretical models are essential for rationalizing experimental observations and for the predictive design of new catalysts and reactions. mdpi.com

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) calculations have been a powerful tool for mapping out the energetic landscapes of reactions involving benzyl carbonate derivatives, providing a theoretical framework to understand their reactivity. chinesechemsoc.org These studies help in elucidating the step-by-step processes and identifying the most favorable reaction pathways.

In palladium-catalyzed reactions, a critical step is the oxidative addition of the palladium catalyst to the benzyl substrate. DFT calculations have explored potential pathways for this process. One possible route is analogous to the Tsuji-Trost reaction, where the Pd(0) catalyst first coordinates to the π-system of the substrate. This is followed by an oxidative addition to form an η³-benzyl-palladium intermediate. chinesechemsoc.org An alternative pathway involves a more direct generation of the η³-benzyl-palladium species. Computational results have indicated that the direct generation pathway can be more energetically favorable, with a lower activation energy barrier compared to the π-coordination pathway. chinesechemsoc.org

For instance, in a study on a related benzyl ester system, the calculated energy barrier for the direct formation of the η³-benzyl-palladium intermediate was found to be significantly lower (16.9-17.0 kcal/mol) than an alternative pathway (34.1 kcal/mol). chinesechemsoc.org This suggests that the reaction proceeds preferentially through the lower energy transition state. Following the formation of this key intermediate, subsequent steps such as nucleophilic attack can occur. The energy profile for these subsequent steps has also been modeled, providing a comprehensive understanding of the entire catalytic cycle.

Furthermore, DFT studies have been employed to investigate decarboxylation processes in reactions involving carbonate groups. For the carboxylation of a palladium-phenoxide complex, the Gibbs free energy barrier was calculated to be 14 kcal/mol, which is permissive for reactions at room temperature. au.dk In contrast, the subsequent decarboxylation is influenced by the nature of the nucleophilic moieties involved. au.dk These computational insights are critical for designing reactions that can proceed under mild conditions.

The following table summarizes representative calculated energy barriers for key steps in related benzyl carbonate reactions, illustrating the utility of DFT in predicting reaction feasibility.

Reaction StepSystem/CatalystCalculated Activation Energy (ΔG‡ or ΔE‡)Reference
Direct generation of η³-benzyl-palladium intermediatePd catalyst16.9-17.0 kcal/mol chinesechemsoc.org
Alternative pathway for η³-benzyl-palladium formationPd catalyst34.1 kcal/mol chinesechemsoc.org
Carboxylation of Pd-phenoxidePalladium complex14 kcal/mol (Gibbs free energy) au.dk

These theoretical investigations, by providing a quantitative picture of reaction energetics, are invaluable for rational catalyst design and the development of new synthetic methodologies.

Elucidation of Catalyst-Substrate Interactions

The interaction between the catalyst and the substrate is a determining factor in the efficiency and selectivity of a chemical reaction. In the context of this compound and related compounds, understanding these interactions at a molecular level is key to optimizing catalytic systems.

One of the significant non-covalent interactions that can influence catalysis is the cation-π interaction. This interaction involves the electrostatic attraction between a cation and the electron-rich π-system of an aromatic ring, such as the benzyl group in this compound. Research on ionic liquid catalysts has highlighted the importance of such interactions. acs.org For example, imidazolium-based ionic liquids containing benzyl groups have shown enhanced catalytic activity. acs.org The delocalized π-electrons of the benzyl group on the catalyst can interact favorably with substrates, thereby activating them for the reaction. acs.org The chemical shift observed in NMR spectroscopy for protons on the imidazolium (B1220033) ring can provide evidence for these strong cation-π interactions. acs.org

In palladium-catalyzed reactions, the choice of ligands on the palladium center plays a crucial role in modulating catalyst-substrate interactions and, consequently, the reaction outcome. au.dkresearchgate.net Mechanistic studies have shown that the ligand can influence key steps such as reductive elimination. au.dk The steric and electronic properties of the ligands dictate the geometry and stability of the transition states, which can overcome challenges associated with certain reaction conditions, like low-pressure carbonylation. au.dkresearchgate.net

Furthermore, the nature of the substrate itself, including the leaving group, can have a profound impact on the reaction pathway. chinesechemsoc.org Different leaving groups, such as carbonates or acetates, can influence the diastereoselectivity of the reaction, suggesting that the leaving group ion generated during the reaction may interact with the catalyst or intermediates. chinesechemsoc.org

Distal interactions, where a functional group on the substrate remote from the reaction center interacts with the catalyst, can also play a role in stereocontrol. acs.org In some systems, attractive electrostatic interactions between a charged group on the substrate and a ligand on the catalyst have been proposed to be responsible for high selectivity. acs.org While not directly studied for this compound, these principles of catalyst-substrate interaction are broadly applicable and provide a framework for understanding and improving its reactivity in catalyzed transformations.

The table below outlines different types of catalyst-substrate interactions and their potential effects on reactions involving benzyl-containing substrates.

Type of InteractionInteracting MoietiesPotential EffectReference
Cation-π InteractionImidazolium cation (catalyst) and Benzyl group (substrate)Enhanced catalytic activity through substrate activation acs.org
Ligand EffectsPhosphine ligands on Palladium (catalyst) and SubstrateModulates stability of intermediates and transition states, influences reaction outcome au.dk
Leaving Group EffectsCarbonate/Acetate anion and Catalyst/IntermediateInfluences diastereoselectivity chinesechemsoc.org
Distal ElectrostaticCharged functional group on substrate and Ligand on catalystControls stereoselectivity acs.org

Advanced Applications in Organic Synthesis and Materials Science

Utilization in Complex Molecular Architecture Construction

The structure of benzyl (B1604629) vinyl carbonate makes it a valuable building block for synthesizing intricate molecular frameworks, including heterocyclic systems and sterically congested quaternary carbon centers.

While direct palladium-catalyzed annulation reactions using benzyl vinyl carbonate are not extensively detailed, the reactivity of related vinyl carbonates, such as vinylethylene carbonates (VECs), provides a clear precedent for its potential applications. VECs are established as versatile precursors in palladium-catalyzed decarboxylative annulations to form a wide array of functionalized heterocycles. rsc.org These reactions leverage the ability of vinyl carbonates to undergo decarboxylation under palladium catalysis, generating zwitterionic intermediates that can participate in various cycloadditions.

The flexible reactivity of the vinyl carbonate moiety is demonstrated in several types of annulations, including [3+2] and [5+n] cycloadditions, which are powerful methods for accessing diverse heterocyclic structures. rsc.orgresearchgate.net This reactivity suggests the potential for this compound to serve as a precursor in similar palladium-catalyzed transformations for constructing complex molecular backbones.

The creation of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. Palladium-catalyzed enantioselective α-vinylation of carbonyl compounds has become a key strategy for addressing this challenge. nih.govacs.org This method involves the reaction of an enolate with a vinyl electrophile, where a compound like this compound could potentially act as the vinylating agent.

In this context, a palladium catalyst activates the vinyl group, facilitating its addition to a nucleophilic carbon, often a prochiral enolate. The use of chiral ligands on the palladium catalyst allows for high stereocontrol, leading to the formation of enantioenriched products containing a quaternary carbon center. nih.govnih.govcaltech.edu The development of such methodologies is crucial for the synthesis of complex pharmaceuticals and natural products where these structural motifs are common. nih.gov

Isotope Labeling Methodologies

Isotopically labeled compounds are indispensable tools in pharmaceutical development, particularly for metabolism and pharmacokinetic studies. This compound and related benzyl carbonates are valuable precursors in advanced isotope labeling techniques.

A robust methodology has been developed for the synthesis of ¹³C-labeled esters from benzyl carbonates using a palladium-catalyzed decarboxylative carbonylation reaction. This process is characterized by its broad substrate scope, high functional group tolerance, and excellent yields. nih.gov The reaction proceeds by the formal deletion of an oxygen atom, where the carbonate substrate undergoes decarboxylation to release CO₂, followed by the incorporation of isotopically labeled carbon monoxide (¹³CO) to form the desired ester. nih.gov

This technique is particularly advantageous as it can be performed under low pressure of ¹³CO gas. The reaction conditions have been optimized to be mild and efficient, making this a practical approach for the late-stage introduction of a ¹³C isotope into complex molecules. nih.gov

Below is a table summarizing representative results from the decarboxylative carbonylation of various benzyl carbonates to their corresponding ¹³C-labeled esters.

Table 1: Palladium-Catalyzed Decarboxylative ¹³C-Carbonylation of Benzyl Carbonates This table is interactive. Click on the headers to sort the data.

Entry Benzyl Carbonate Substrate ¹³C-Ester Product Yield (%)
1 Benzyl phenyl carbonate Benzyl [¹³C]benzoate 86
2 Benzyl 4-cyanophenyl carbonate Benzyl 4-cyano[¹³C]benzoate 92
3 Benzyl 4-methoxyphenyl (B3050149) carbonate Benzyl 4-methoxy[¹³C]benzoate 88
4 Benzyl thiophen-2-yl carbonate Benzyl thiophene-2-[¹³C]carboxylate 75
5 Benzyl naphthalen-2-yl carbonate Benzyl naphthalene-2-[¹³C]carboxylate 91

Data synthesized from research findings on low-pressure carbonylation of benzyl carbonates. nih.gov

Development of Novel Polymeric Materials

The vinyl group in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of novel polymeric materials with specialized properties suitable for high-tech applications.

Vinyl carbonate-based photopolymers are gaining attention as promising alternatives to traditional (meth)acrylates for biomedical applications, such as in bone tissue engineering. mdpi.comresearchgate.net These materials offer significant advantages, including much lower cytotoxicity and degradation via a surface erosion mechanism, which is beneficial for medical implants. mdpi.com The degradation products of poly(vinyl carbonates) are typically non-toxic compounds like poly(vinyl alcohol) and low molecular weight diols, which can be easily cleared from the body. chemicalbook.com

Photopolymerization of vinyl carbonate monomers can be initiated by light, allowing for the rapid, three-dimensional fabrication of complex structures like medical scaffolds using techniques such as vat photopolymerization. mdpi.comnih.gov While the mechanical properties of early vinyl carbonate polymers were a limitation, recent research has focused on designing new vinyl carbonate monomers that incorporate functional groups, such as urethane (B1682113) linkages or cyclic structures, to enhance mechanical strength to levels comparable with or exceeding that of polylactic acid (PLA), a common biomedical polymer. mdpi.com The biocompatibility and tunable properties of these materials make them highly suitable for advanced biomedical uses. mdpi.comresearchgate.net

Functional Biodegradable Polycarbonates

The development of functional biodegradable polymers is a significant area of interest for biomedical applications, including drug delivery systems and tissue engineering scaffolds. rsc.org Aliphatic polycarbonates are a key class of these materials due to their biocompatibility and biodegradability. nih.govresearchgate.net The incorporation of functional groups into the polymer backbone is crucial for attaching labels, drugs, or other molecules to tailor the material's properties for specific applications. rsc.orgresearchgate.net

One strategy for creating functional polycarbonates involves the ring-opening polymerization (ROP) of cyclic carbonate monomers that have pendant functional groups. rsc.orgnih.gov In many synthetic approaches, protecting groups like the benzyl group are used to mask reactive functionalities during polymerization. rsc.org For instance, a benzyl-containing cyclic trimethylene carbonate monomer (Bn-TMC) can be synthesized and polymerized, after which the benzyl group is removed via hydrogenation to reveal a carboxylic acid group. nih.gov This acid functionality can then be further modified. nih.gov Similarly, benzyl glycidyl (B131873) ether (BGE) has been copolymerized with CO2 to produce poly(benzyl 1,2-glycerol carbonate), and the benzyl group is subsequently removed to yield a polycarbonate with hydroxylated side chains. nih.gov

Vinyl groups also serve as important functional handles. The radical polymerization of five-membered vinylene carbonate and vinylethylene carbonate occurs at the vinyl function while leaving the cyclic carbonate intact. rsc.org More advanced monomers, such as vinyl sulfone carbonate (VSC), can be copolymerized with monomers like ε-caprolactone or trimethylene carbonate via ROP. acs.orgdaigangbio.cn The resulting vinyl sulfone-functionalized polymers offer a platform for further modification through selective Michael-type conjugate reactions with thiol-containing molecules, enabling the attachment of peptides or polymers like PEG under mild, catalyst-free conditions. acs.orgdaigangbio.cn Poly(vinyl carbonates) themselves are attractive as they degrade into non-toxic poly(vinyl alcohol), which is FDA-approved for biomedical use. researchgate.netresearchgate.net

Table 1: Strategies for Incorporating Functionality into Biodegradable Polycarbonates

Monomer Type Functional Group Polymerization Method Post-Polymerization Modification Resulting Functionality
Benzyl-containing cyclic carbonate Benzyl (protecting group) Ring-Opening Polymerization (ROP) Hydrogenation to remove benzyl group Carboxylic acid, Hydroxyl

Polymers for CO2 Capture Technologies (e.g., Poly(vinylbenzyl)-based systems)

The capture of carbon dioxide (CO2) from flue gas and the atmosphere is a critical technology for mitigating greenhouse gas emissions. nih.gov Polymeric materials, particularly those containing amine or ionic functionalities, are promising sorbents for CO2 capture. nih.govresearchgate.net Among these, poly(ionic liquids) (PILs) based on poly(vinylbenzyl chloride) (PVBC) have emerged as effective materials for membrane-based CO2 separation. rsc.orgresearchgate.net

These systems are typically synthesized by modifying commercial PVBC or by polymerizing a vinylbenzyl-based ionic liquid monomer. rsc.org The resulting polymers possess a polystyrene-like backbone with pendant benzyl groups that are functionalized with various cationic moieties, such as ammonium (B1175870) or pyrrolidinium, and paired with anions like bis(trifluoromethylsulfonyl)imide (Tf2N). rsc.org These PILs can be fabricated into thin-film composite membranes for CO2 removal from synthetic flue gas. rsc.orgresearchgate.net

Research has shown that the structure of the cationic group significantly influences CO2 capture performance. rsc.orgresearchgate.net For instance, in a study of three poly(styrene)-based PILs, the CO2 selectivity was found to increase in the order: hydroxyethyl-dimethylammonium > trimethylammonium > pyrrolidinium. researchgate.net The presence of hydroxyl groups in the polycation appears to enhance the interaction with CO2 molecules. rsc.org Furthermore, the performance of these membranes can be significantly improved under humid conditions, which has been shown to double CO2 permeance and increase selectivity by 20–30% compared to dry conditions. rsc.org This makes PVBC-based PILs particularly promising for treating flue gas streams, which are typically humid. rsc.org

Table 2: Performance of Poly(vinylbenzyl chloride)-Based Poly(ionic liquid) Membranes for CO2 Capture

Cationic Group Anion Key Structural Feature Effect on CO2 Capture
Hydroxyethyl-dimethylammonium Tf2N Presence of hydroxyl (-OH) group Enhanced interaction with CO2, highest selectivity
Trimethylammonium Tf2N Simple quaternary ammonium Moderate selectivity

Green Chemistry Applications

Green chemistry principles encourage the development of synthetic routes that are more atom-economical and avoid the use of toxic reagents. researchgate.net Organic carbonates are prominent candidates for green solvents and reagents, offering a tunable range of properties and biodegradability. rsc.org The synthesis of vinyl carbonates, which are valuable monomers for low-cytotoxicity polymers, has traditionally relied on expensive and toxic reagents like vinyl chloroformate or processes involving phosgene (B1210022) and carbon monoxide. researchgate.nettandfonline.com

Recent research has focused on developing more sustainable pathways. tandfonline.com One innovative, mercury-free method for synthesizing vinyl chloroformate, a key precursor for vinyl carbonates, has been developed on a lab scale. tandfonline.com This involves a catalyzed reaction of vinyloxy trimethylsilane (B1584522) with a phosgene solution. tandfonline.com Another approach bypasses vinyl chloroformate entirely, using vinyloxy trimethylsilane and acyl chlorides to produce vinyl esters, a related class of low-toxicity monomers. tandfonline.com These routes represent a move toward more cost-effective and environmentally benign monomer production. tandfonline.com

Beyond monomer synthesis, carbonate motifs are being used to replace hazardous chemicals in other reactions. For example, diphenyl carbonate is employed in sustainable, solvent-free, high-yielding routes to synthesize urazoles, which are precursors for triazolinediones. rsc.org This method avoids the use of toxic isocyanates and is performed in an equimolar fashion, aligning with green chemistry ideals. rsc.org

Table 3: Comparison of Synthetic Routes for Vinyl Carbonates and Related Compounds

Synthesis Target Traditional Reagents Disadvantages Sustainable Alternative Reagents Advantages
Vinyl Carbonates Vinyl chloroformate, Phosgene, Carbon monoxide Expensive, toxic, acidic waste researchgate.net Vinyloxy trimethylsilane, catalyzed phosgene solution tandfonline.com Mercury-free, potentially more cost-effective tandfonline.com

Utilizing carbon dioxide (CO2), a major greenhouse gas, as a C1 feedstock for chemical synthesis is a cornerstone of green chemistry and carbon capture and utilization (CCU) strategies. mdpi.comnih.gov The synthesis of both cyclic and polymeric carbonates from CO2 is a particularly valuable pathway, converting a waste product into useful materials. researchgate.net

One of the most established methods is the reaction of CO2 with epoxides. researchgate.net This can lead to five-membered cyclic carbonates or, through copolymerization, to aliphatic polycarbonates. researchgate.net For example, poly(propylene carbonate) (PPC) is synthesized via the copolymerization of CO2 and propylene (B89431) oxide. mdpi.com This process "fixes" carbon, reducing reliance on petrochemicals and mitigating greenhouse gas emissions. mdpi.com Similarly, completely bio-based poly(limonene carbonate) is produced by copolymerizing limonene (B3431351) oxide (derived from orange peels) with CO2. nih.gov

Ionic liquids have been shown to be highly efficient catalysts for the cycloaddition of CO2 into epoxides, such as the synthesis of cyclic carbonate from vinyl cyclohexene (B86901) oxide and CO2, often under solvent-free conditions. researchgate.net Furthermore, innovative carboxylation methods are being developed where carbonate ions (CO3²⁻) in molten salts promote the reaction of very weakly acidic C-H bonds with CO2 to form carboxylates. nih.gov This has been demonstrated in the conversion of 2-furoic acid, derivable from lignocellulose, into furan-2,5-dicarboxylic acid (FDCA), a valuable bio-based feedstock chemical. nih.gov This route provides a method to transform inedible biomass and CO2 into high-value chemicals. nih.gov

Analytical and Spectroscopic Characterization in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including Benzyl (B1604629) vinyl carbonate. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

In the ¹H NMR spectrum of a related compound, cellulose (B213188) benzyl carbonate, the aromatic protons of the benzyl group are observed as a broad signal around 7.38 ppm. For Benzyl vinyl carbonate itself, the protons of the benzene (B151609) ring would be expected in a similar region, typically between 7.3 and 7.5 ppm. The benzylic protons (Ph-CH₂-) would likely appear further downfield, estimated to be in the range of 5.2 ppm, due to the deshielding effect of the adjacent oxygen atom. The vinyl protons (CH₂=CH-) would exhibit characteristic signals in the olefinic region of the spectrum, generally between 4.5 and 7.0 ppm, with distinct coupling patterns that can reveal their connectivity.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the carbonate group is expected to have a chemical shift in the range of 170-185 ppm. lcms.cz The carbons of the aromatic ring typically appear between 125 and 150 ppm. lcms.cz The benzylic carbon (Ph-CH₂-) would likely resonate in the range of 60-80 ppm, while the vinyl carbons would be found in the region of 115-140 ppm. lcms.cz

A summary of the estimated ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below.

Assignment Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm)
Aromatic Protons (C₆H₅)7.3 - 7.5125 - 150
Benzylic Protons (-CH₂-)~5.260 - 80
Vinyl Protons (=CH₂)4.5 - 7.0115 - 140
Vinyl Proton (-O-CH=)4.5 - 7.0115 - 140
Carbonyl Carbon (C=O)-170 - 185

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional moieties.

The most prominent peak would be the strong C=O stretching vibration of the carbonate group, which is typically observed in the region of 1780-1710 cm⁻¹. coleparmer.com The presence of the vinyl group would be indicated by C=C stretching vibrations around 1680-1620 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. researchgate.net The aromatic ring would show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching vibrations around 3030 cm⁻¹. The C-O single bond stretching of the carbonate and the benzyl ether linkage would likely appear as strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹.

For the related compound, vinylene carbonate, the infrared spectrum shows fundamental modes of vibration across the range of 50 to 4000 cm⁻¹. lcms.cz The high frequency of the carbonyl stretching frequency in vinylene carbonate suggests a short C-O bond length. lcms.cz

The expected characteristic IR absorption bands for this compound are summarized in the following table.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonyl (C=O)Stretch1780 - 1710
Alkene (C=C)Stretch1680 - 1620
Aromatic (C=C)Stretch1600 - 1450
Vinyl (=C-H)Stretch> 3000
Aromatic (C-H)Stretch~3030
Carbonate/Ether (C-O)Stretch1300 - 1000

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for determining the molecular weight and molecular weight distribution of polymers, including poly(this compound). This method separates molecules based on their hydrodynamic volume in solution.

In a typical GPC analysis, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer retention time. By calibrating the column with polymer standards of known molecular weight, a calibration curve of log(molecular weight) versus elution volume can be constructed. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the unknown polymer sample. researchgate.net

The choice of solvent (mobile phase) is critical for GPC analysis and must be a good solvent for the polymer to ensure proper dissolution and prevent interactions with the column packing material. m-ep.co.jp For polymers of vinylene carbonate, polymerization in solution has been shown to yield soluble polymers, making them amenable to GPC analysis. The molecular weight distribution of a polymer significantly influences its physical and mechanical properties. m-ep.co.jp

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Polymer Studies

Thermal analysis techniques are essential for characterizing the thermal stability and phase transitions of polymeric materials like poly(this compound).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a polymer. For instance, studies on poly(vinyl chloride) (PVC), a structurally related polymer, show that it undergoes dehydrochlorination upon heating. figshare.com The thermal stability of polymers can be influenced by the presence of additives. For example, the thermal stability of PVC can be improved by the addition of calcium carbonate. For poly(this compound), TGA would reveal the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs, providing insights into its thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous polymers like many polycarbonates, the DSC thermogram will show a characteristic step change in the heat flow at the glass transition temperature, which corresponds to the transition from a rigid, glassy state to a more flexible, rubbery state. The glass transition temperature of polycarbonates is influenced by factors such as molecular weight. For example, atactic poly(benzyl glycidate carbonate), another related polymer, is an amorphous material with a glass transition temperature of 44 °C. DSC analysis of poly(this compound) would be crucial for determining its Tg, which is a key parameter for understanding its mechanical properties and processing conditions.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Catalytic Systems

The synthesis of carbonates is moving towards greener and more efficient catalytic methods to replace hazardous reagents like phosgene (B1210022). wikipedia.org A significant research thrust is the development of novel catalysts that can facilitate the synthesis of vinyl carbonates under milder conditions with higher selectivity and yield. Organocatalysis, for instance, has shown promise in the synthesis of vinylene carbonates from benzoins and acyloins using diphenyl carbonate as a carbonyl source. researchgate.net This approach, often utilizing N-Heterocyclic Carbene (NHC) precursors, can proceed under solvent-free conditions, which is environmentally advantageous. researchgate.net Future research will likely explore the adaptation of such organocatalytic systems for the synthesis of benzyl (B1604629) vinyl carbonate, aiming to improve atom economy and reduce waste. acs.org Furthermore, investigations into metal-containing dehydrogenation catalysts, which have been used to produce vinylene carbonate from ethylene (B1197577) carbonate, could inspire new catalytic pathways. google.com The goal is to discover robust catalytic systems that are recyclable, operate at low temperatures, and avoid the use of toxic materials, aligning with the principles of sustainable chemistry.

Advanced Polymer Design for Specific Applications

While the polymerization of vinyl carbonates is known, the design of advanced polymers derived from benzyl vinyl carbonate for specific, high-performance applications is a burgeoning field. google.com Research into vinyl carbonate photopolymers has demonstrated their potential as alternatives to traditional (meth)acrylates in biomedical fields due to their favorable mechanical properties, lower cytotoxicity, and degradation via surface erosion. researchgate.nettandfonline.com Future work is expected to focus on creating copolymers of this compound with other functional monomers to precisely tune material properties. For example, copolymerization with monomers like vinylphosphonic acid could yield materials with enhanced calcium chelation capacity, suitable for applications in bone tissue engineering. acs.org By strategically incorporating different functional groups, researchers aim to design polymers with tailored characteristics, such as specific degradation rates, mechanical strengths, and biocompatibility, for use in advanced applications like drug delivery systems and regenerative medicine. tandfonline.comnih.gov

Integration with Flow Chemistry and Machine Learning for Synthesis

The integration of continuous flow chemistry and machine learning algorithms represents a paradigm shift in chemical synthesis, offering enhanced control, efficiency, and safety. cam.ac.ukrsc.org Flow chemistry platforms allow for precise manipulation of reaction parameters such as temperature, pressure, and residence time, which is difficult to achieve in traditional batch reactors. rsc.org This technology is particularly advantageous for managing reactive intermediates and improving the sustainability of chemical processes. beilstein-journals.org

When coupled with machine learning, flow systems can be optimized with remarkable speed and data efficiency. rsc.org A Bayesian multi-objective optimization algorithm, for example, can be used to rapidly identify the optimal reaction conditions to maximize yield while minimizing impurities. rsc.org Future research will likely apply these machine-assisted technologies to the synthesis of this compound. An automated flow platform could continuously monitor reaction outputs and use a machine learning model to adjust process parameters in real-time, leading to a highly optimized and robust manufacturing process. chemrxiv.org

Table 1: Potential Parameters for Machine Learning-Optimized Synthesis of this compound

Parameter Range/Type Optimization Goal
Temperature 20 - 150 °C Maximize Yield, Minimize Byproducts
Residence Time 1 - 60 minutes Maximize Throughput
Catalyst Loading 0.1 - 5 mol% Minimize Cost and Waste
Reagent Stoichiometry 1:1 to 1:1.5 Maximize Atom Economy

Exploration of New Biochemical and Biomedical Applications

Building on its known utility in the synthesis of immunosuppressive compounds, this compound is poised for exploration in a wider range of biochemical and biomedical applications. pharmaffiliates.com Vinyl carbonate-based polymers are gaining attention as promising materials for medical use because they exhibit excellent biocompatibility and can be designed to degrade safely within the body. researchgate.nettandfonline.com This opens possibilities for using poly(this compound) in applications such as degradable surgical implants, scaffolds for tissue engineering, and controlled-release drug delivery systems. nih.gov

Expanding Roles in Sustainable Chemical Processes

Future research on this compound will increasingly be guided by the principles of green and sustainable chemistry. acs.org A primary goal is to develop synthetic routes that avoid hazardous chemicals, reduce waste, and minimize energy consumption. The move away from phosgene-based syntheses toward catalytic processes is a critical step in this direction. wikipedia.orgresearchgate.net

The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, will be central to designing new synthetic methods. acs.org Furthermore, the adoption of technologies like flow chemistry can significantly contribute to sustainability by enabling more efficient heat transfer, reducing solvent volumes, and allowing for safer handling of reactive species. beilstein-journals.org As the chemical industry places a greater emphasis on sustainability, this compound and its derivatives will likely find new roles as components in the creation of environmentally benign polymers and materials, contributing to a more circular economy.

Q & A

Q. What are the optimal reaction conditions for synthesizing benzyl vinyl carbonate via enzymatic transesterification?

The enzymatic synthesis of this compound can be optimized by selecting immobilized lipases (e.g., Novozym®435) as biocatalysts, vinyl acetate as an acyl donor, and n-heptane as a solvent. Key parameters include a stirring rate of 300 rpm, enzyme loading of 50 mg per 50 mL reaction volume, and temperature control to maximize yield. These conditions were validated through systematic screening of biocatalysts, solvents, and reaction kinetics .

Q. How can kinetic parameters be determined for the enzymatic synthesis of this compound?

A bisubstrate Ping-Pong kinetic model is typically applied to describe the transesterification mechanism. This involves measuring initial reaction rates under varying substrate concentrations (benzyl alcohol and acyl donor). Parameters like KmK_m (Michaelis constant) and VmaxV_{max} are derived using nonlinear regression or linearization methods (e.g., Lineweaver-Burk plots). Alternative approaches include time-course data fitting with numerical integration to account for substrate inhibition or enzyme deactivation .

Advanced Research Questions

Q. How does the incorporation of this compound affect polymerization kinetics and colloidal properties in emulsion systems?

In emulsion polymerization, this compound acts as a functional co-monomer, influencing reaction rates and particle morphology. Increasing its concentration may enhance initial polymerization rates but reduce final conversion due to gelation effects. Particle size decreases with higher co-monomer content (e.g., from 600 nm to 400 nm at 0–3 wt%). Analytical techniques like X-ray photoelectron spectroscopy (XPS) quantify surface composition, while dynamic light scattering (DLS) monitors colloidal stability. For example, surface chlorine content from vinyl carbonate units can be calculated using XPS-derived [Cl]/[C]\text{[Cl]/[C]} ratios .

Q. What methodological strategies resolve contradictions in thermal stability data for this compound-derived polymers?

Discrepancies in thermal transitions (e.g., glass transition temperature TgT_g) arise from variations in polymer architecture (e.g., crosslinking density, co-monomer distribution). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) should be coupled with controlled polymerization protocols (e.g., seed emulsion methods) to standardize molecular weight and branching. For instance, batch vs. semi-continuous processes may lead to differences in TgT_g due to inhomogeneous co-monomer incorporation .

Q. How can surface functionalization of polymers via this compound be characterized and optimized?

Surface functional groups introduced by this compound are analyzed using XPS, attenuated total reflectance FTIR (ATR-FTIR), and zeta potential measurements. To optimize surface density, reaction parameters such as initiator type (e.g., potassium persulfate), temperature, and co-monomer feed ratio are adjusted. For example, hydrophobic co-monomer distribution is controlled by matching its reactivity ratio with the primary monomer (e.g., styrene) to avoid "buried" functional groups .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting reports on polymerization rates or particle size distributions often stem from differences in initiator systems (e.g., ionic vs. radical) or solvent polarity. Systematic replication under standardized conditions (e.g., fixed initiator concentration, nitrogen-purged reactors) is critical .
  • Safety Protocols : Handling this compound requires impervious gloves, chemical goggles, and fume hoods due to potential skin/eye irritation. Waste containing reactive groups (e.g., vinyl carbonates) should be neutralized before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.